N-(3-oxobutan-2-yl)benzamide

Description

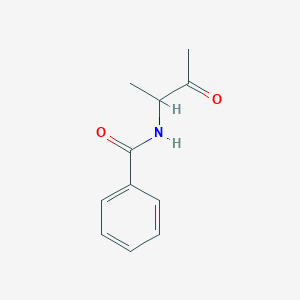

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-oxobutan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(9(2)13)12-11(14)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLGVRCYAIRMBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389019 | |

| Record name | N-(3-oxobutan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18227-62-8 | |

| Record name | N-(3-oxobutan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N 3 Oxobutan 2 Yl Benzamide and Its Derivatives

Foundation of Amide Bond Formation in Synthesis

The formation of the amide bond is a cornerstone of the synthesis of N-(3-oxobutan-2-yl)benzamide and its analogues. This can be achieved through several classical and modern chemical reactions.

Direct Condensation Approaches for Carboxylic Acids and Amines

The direct condensation of a carboxylic acid and an amine is the most straightforward and atom-economical method for forming an amide bond. This approach involves the removal of a water molecule to link the two functional groups. While conceptually simple, this reaction often requires harsh conditions, such as high temperatures, to proceed without a catalyst. researchgate.netbath.ac.uk

Recent advancements have focused on developing milder and more efficient catalytic systems for direct amidation. Boronic acids and their esters, as well as metal-based catalysts, have been reported to promote the condensation of carboxylic acids and amines under more benign conditions, such as in refluxing toluene (B28343). d-nb.infoorganic-chemistry.orgnih.gov For instance, the use of titanium(IV) chloride (TiCl₄) in pyridine (B92270) at 85°C has been shown to be an effective method for a wide range of substrates. nih.gov Hydrothermal conditions have also been explored for the direct synthesis of amides from amines and carboxylic acids, with some reactions showing high yields within hours. researchgate.net

Utilization of Acyl Halides in N-Acylation Reactions

A widely employed and highly reliable method for N-acylation involves the use of acyl halides, particularly acyl chlorides. mdpi.com This method is often preferred due to the high reactivity of the acyl halide, which facilitates the reaction with the amine nucleophile. nih.govmdpi.com A common procedure is the Schotten-Baumann reaction, where the acylation is performed in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, to neutralize the hydrogen halide byproduct. thieme-connect.com

For the synthesis of this compound derivatives, a typical procedure involves reacting the appropriate α-amino ketone hydrochloride salt with an acyl chloride. thieme-connect.com For example, N-(3-oxo-1-phenylbutan-2-yl)benzamide can be synthesized by treating 3-amino-1-phenylbutan-2-one (B13119458) with benzoyl chloride in pyridine. Another approach involves the use of triethylamine (B128534) as a base in an anhydrous solvent like dichloromethane (B109758) to scavenge the hydrochloric acid formed during the reaction. The use of N-hydroxysuccinimide esters of α-amino acids as acyl donors has also been investigated to avoid the use of corrosive acylating agents. mdpi.comnih.gov

Advanced Catalytic Systems and Reaction Conditions

To improve the efficiency, selectivity, and environmental friendliness of the synthesis of this compound and its derivatives, various advanced catalytic systems and reaction conditions have been developed.

Lewis Acidic Ionic Liquid Catalysis with Ultrasonic Irradiation

Lewis acidic ionic liquids have emerged as promising catalysts and reaction media for a variety of organic transformations, including amide synthesis. researchgate.netacs.org These ionic liquids can act as both a catalyst and a solvent, simplifying the reaction setup and workup procedures. The Lewis acidity of these ionic liquids, which can be tuned by varying their composition, plays a crucial role in activating the reactants. rsc.orgscirp.orgrsc.org For example, amide–AlCl₃ based ionic liquids have been shown to be effective catalysts. rsc.org

The application of ultrasonic irradiation can further enhance the reaction rate and yield. nih.govnih.gov Sonication promotes mass transfer and can lead to the formation of highly reactive intermediates, thereby accelerating the reaction. The combination of Lewis acidic ionic liquids and ultrasonic irradiation offers a synergistic approach to efficient amide bond formation under milder conditions.

Solid Acid Catalysis in Industrial and Laboratory Settings

Solid acid catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reusability, and reduced environmental impact. cjcatal.comresearchgate.netpageplace.dersc.org Various solid acids, such as cation-exchanged clays (B1170129) (e.g., Montmorillonite K-10), have been successfully employed for the acylation of amines. researchgate.netrsc.org These catalysts provide acidic sites on their surface that can activate the carboxylic acid or its derivative, facilitating the nucleophilic attack by the amine. pageplace.de

In an industrial setting, the use of solid acid catalysts is particularly attractive as it allows for continuous flow processes and simplifies product purification. pageplace.de In the laboratory, these catalysts provide a convenient and environmentally benign alternative to traditional acid catalysts. cjcatal.comresearchgate.net

Friedel-Crafts Acylation for Constructing N-Acyl-α-amino Ketones

The Friedel-Crafts acylation is a powerful tool for the formation of carbon-carbon bonds and can be adapted for the synthesis of N-acyl-α-amino ketones. mdpi.comnih.govacs.orgmdpi.com This reaction typically involves the acylation of an aromatic ring with an acylating agent in the presence of a Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃). mdpi.comnih.govacs.orgmdpi.com

In the context of synthesizing derivatives of this compound, a key strategy involves the Friedel-Crafts acylation of an aromatic hydrocarbon with an N-protected α-amino acid chloride or a related derivative. acs.orgresearchgate.net For example, N-(1-aryl-3-methyl-1-oxobutan-2-yl)benzamides can be synthesized via the AlCl₃-catalyzed Friedel-Crafts acylation of benzene (B151609) or toluene with a suitable 1,3-oxazol-5(4H)-one derivative. mdpi.comnih.govmdpi.com This method allows for the direct introduction of an aryl ketone moiety, a common structural feature in this class of compounds. The reaction can be carried out using N-Fmoc protected L-amino acid chlorides to produce chiral aryl α-amino ketones. acs.org

Stereocontrolled Synthesis of Chiral this compound Analogues

The creation of chiral centers with specific stereochemistry is a fundamental challenge in modern synthetic chemistry. For analogues of this compound, controlling the stereochemistry of the butyl moiety is crucial for developing compounds with specific biological or material properties.

Enantioselective Routes to Chiral Centers within the Butyl Moiety

Achieving enantioselectivity in the synthesis of chiral this compound analogues can be approached through several established methodologies. These methods often rely on the use of chiral auxiliaries or asymmetric catalysis to direct the formation of a desired stereoisomer.

One effective strategy involves the use of chiral auxiliaries derived from amino acids. For instance, (S)-N-(1-methoxy-3-methylbutan-2-yl)benzamide has been employed to generate non-racemic N-acylpyridinium salts. acs.org These intermediates subsequently react to form N-protected enaminones with excellent diastereoselectivity and regioselectivity. acs.orgacs.org This approach's success is attributed to a chelation-controlled addition of a Grignard reagent to the pyridinium (B92312) salt, which circumvents the need for a sterically demanding group to control regioselectivity. acs.orgacs.org This principle can be extended to the synthesis of chiral this compound analogues by selecting an appropriate chiral starting material that, after a series of reactions, will yield the desired chiral center in the butyl portion of the molecule.

Another powerful technique is asymmetric organocatalysis. For example, an enantioselective organocatalytic 1,4-addition of N-tert-butyl (tert-butyldimethylsilyl)oxycarbamate to α,β-unsaturated aldehydes has been used to prepare β-hydroxyaminoaldehydes, which are precursors to more complex chiral structures. acs.orgacs.org This method demonstrates the potential for creating a chiral center at the C2 position of the butyl group in this compound derivatives.

Furthermore, synergistic catalytic systems, such as the combination of a bifunctional Brønsted base–squaramide organocatalyst and a silver Lewis acid, have been successfully applied to the reaction of unactivated ketones with isocyanoacetate esters to produce chiral oxazolines with high enantioselectivity. rsc.org This highlights the potential of multicatalytic approaches to construct chiral centers in molecules with similar functionalities to this compound.

Stereochemical Retention in Synthetic Transformations

Maintaining the integrity of a newly established chiral center throughout a multi-step synthesis is paramount. Subsequent chemical transformations must proceed with high fidelity to preserve the desired stereochemistry.

A notable example of stereochemical retention is observed in isotopic labeling studies. In the tritium (B154650)/hydrogen exchange labeling of a complex benzamide-containing molecule, liquid chromatography analysis using authentic standards confirmed the complete retention of the stereochemical configuration after the introduction of tritium. nih.gov This is particularly significant as tritium labeling occurred at a chiral carbon within the molecule. nih.gov This finding underscores that certain catalytic processes, such as those employing organoiridium catalysts, can be sufficiently mild to not disturb existing stereocenters.

The ability to remove chiral auxiliaries without racemization of the chiral center is another critical aspect of stereocontrolled synthesis. acs.org This ensures that the stereochemical information imparted by the auxiliary is faithfully transferred to the final product.

Selective Isotopic Labeling for Research Applications

Isotopic labeling is an indispensable tool in various research fields, including metabolism studies, mechanistic investigations, and advanced analytical techniques like NMR spectroscopy. The introduction of isotopes such as tritium (³H) or deuterium (B1214612) (²H) into this compound and its derivatives can provide valuable insights into their biological fate and chemical reactivity.

Tritium/Hydrogen Exchange Reactions Utilizing Organoiridium Catalysts

A highly effective method for the selective introduction of tritium into benzamide (B126) derivatives is through hydrogen isotope exchange (HIE) reactions catalyzed by organoiridium complexes. nih.govresearchgate.net Crabtree's catalyst, [Ir(cod)(PCy₃)(py)]PF₆, is a well-known example of such a catalyst that has been successfully used for this purpose. nih.gov

In a study involving a potent C-C chemokine receptor 1 (CCR1) antagonist possessing a benzamide functionality, tritium/hydrogen exchange with an organoiridium catalyst led to the incorporation of tritium into the molecule. nih.gov While the primary labeling was anticipated on the benzamide moiety, tritium was also observed in the valine portion of the molecule, including at its chiral carbon, with complete retention of stereochemistry. nih.gov

The regioselectivity of the iridium-catalyzed HIE can be influenced by the nature of the ligands on the iridium center. For instance, complexes with monodentate phosphine (B1218219) ligands tend to catalyze the exchange of hydrogens four bonds away from a coordinating heteroatom in the substrate. researchgate.net In contrast, catalysts with bidentate phosphine ligands can direct exchange at hydrogens both four and five bonds away. researchgate.net This tunability allows for a degree of control over the labeling pattern.

Recent advancements have also highlighted the use of Kerr-type NHC Ir(I) complexes for the late-stage tritium labeling of electron-poor substrates containing a tertiary benzenesulfonamide (B165840) moiety, which acts as an ortho-directing group. nih.gov This demonstrates the expanding scope of iridium-catalyzed HIE reactions for a variety of benzamide-related structures.

Table 1: Research Findings on Organoiridium-Catalyzed Tritium Labeling

| Catalyst | Substrate Type | Key Finding | Citation |

|---|---|---|---|

| Crabtree's catalyst | Benzamide-containing CCR1 antagonist | Tritium labeling on the benzamide moiety and valine portion with retention of stereochemistry. | nih.gov |

| [Ir(cod)(Cy₃P)(Py)]PF₆ | Benzamide derivatives | Selective hydrogen-tritium exchange. | researchgate.net |

| [(cod)Ir(NHC)Cl] | Tertiary benzenesulfonamide | Effective for late-stage tritium labeling of electron-poor substrates. | nih.gov |

Chemical Reactivity and Transformation Studies of N 3 Oxobutan 2 Yl Benzamide Derivatives

Fundamental Chemical Reactions

The fundamental chemical reactivity of N-(3-oxobutan-2-yl)benzamide derivatives is dictated by the benzamide (B126) and 3-oxo-butan-2-yl moieties.

Oxidation Pathways

While specific studies on the oxidation of this compound are not extensively detailed, analogous benzamides undergo predictable oxidation reactions. For instance, the ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in either acidic or basic conditions. In metabolic studies of similar compounds, oxidation is a major pathway, with in vitro experiments using human liver microsomes showing that hydroxylation of the benzamide phenyl ring and oxidation of the 3-oxo group to a carboxylic acid are significant metabolic routes.

Reduction Pathways

The ketone group within the this compound structure is susceptible to reduction. Common reducing agents such as lithium aluminum hydride (LiAlH₄) can convert the ketone into a secondary alcohol. This transformation is a standard reaction in organic synthesis, providing a route to alcohol-containing derivatives.

Substitution Reactions

Substitution reactions can occur at the aromatic ring of the benzamide. For instance, electrophilic aromatic substitution, such as Friedel-Crafts acylation, can introduce acyl groups onto the phenyl ring in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). mdpi.com The efficiency of such reactions can be influenced by substituents on the benzamide ring; for example, an electron-withdrawing sulfonyl group can enhance the electrophilicity of the carbonyl carbon, thereby improving acylation efficiency.

Intramolecular Cyclization and Ring Formation Reactions

A significant area of study for this compound derivatives involves their use as precursors in the synthesis of heterocyclic compounds through intramolecular cyclization.

Robinson-Gabriel Cyclization for 1,3-Oxazole Formation

N-acyl-α-amino ketones, which are derivatives of this compound, are key intermediates in the Robinson-Gabriel synthesis of 1,3-oxazoles. mdpi.comnih.gov This reaction involves the intramolecular cyclodehydration of the N-acyl-α-amino ketone to form the oxazole (B20620) ring. nih.gov For example, N-(1-aryl-3-methyl-1-oxobutan-2-yl)-4-(phenylsulfonyl)benzamides can be cyclized using reagents like phosphoryl trichloride (POCl₃) at reflux to yield 5-aryl-4-isopropyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazoles. mdpi.comnih.govmdpi.comresearchgate.net The formation of the 1,3-oxazole ring is confirmed by spectroscopic methods, such as 13C-NMR, which show a characteristic downfield shift of the C-4 signal. mdpi.com

| Precursor | Reagent | Product | Yield (%) |

| N-(1-aryl-3-methyl-1-oxobutan-2-yl)-4-(phenylsulfonyl)benzamides | POCl₃ | 5-aryl-4-isopropyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazoles | 76-79 |

| N-(1-aryl-3-methyl-1-oxobutan-2-yl)-4-[(4-bromophenyl)sulfonyl]benzamides | POCl₃ | 5-aryl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazoles | 91-94 |

| N-(1-aryl-3-methyl-1-oxobutan-2-yl)-4-[(4-chlorophenyl)sulfonyl]benzamides | POCl₃ | 5-aryl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazoles | 90-91 |

Cyclodehydration Mechanisms for Heterocyclic Synthesis

The cyclodehydration of N-acyl-α-amino acids derived from this compound is a crucial step in forming heterocyclic structures like 1,3-oxazol-5(4H)-ones. mdpi.comnih.gov This intramolecular reaction is often facilitated by a dehydrating agent. For instance, the use of ethyl chloroformate in the presence of a base like 4-methylmorpholine (B44366) promotes the cyclization of N-acyl-α-amino acids to the corresponding oxazolone. mdpi.comnih.gov The mechanism involves the amide nitrogen attacking the carbonyl carbon of the ketone group. These oxazolones are themselves valuable intermediates, which can undergo further reactions, such as Friedel-Crafts acylation, to generate N-acyl-α-amino ketones. mdpi.comnih.govmdpi.com The synthesis of various heterocyclic compounds, including thiophenes and thiazoles, can also be achieved using 3-oxobutanamides as starting materials. researchgate.net

| Starting Material | Reagents | Product | Yield (%) |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Ethyl chloroformate, 4-methylmorpholine | 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | 93 |

| N-Acyl-L-valine | Ethyl chloroformate, 4-methylmorpholine | 4-isopropyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one | 90 |

Pyrrole (B145914) Ring Construction from N-Protected α-Aminoaldehydes

The synthesis of pyrrole rings, a crucial scaffold in many natural products and pharmaceuticals, can be achieved through various methods. wikipedia.org One modern approach involves the reaction of N-protected α-aminoaldehydes with 1,3-dicarbonyl compounds. While this compound is an α-acylamino ketone rather than a simple 1,3-dicarbonyl, related methodologies provide insight into its potential for pyrrole construction.

A recently developed method utilizes a zirconium catalyst for the reaction between N-acyl α-aminoaldehydes and 1,3-dicarbonyls, yielding tetrasubstituted 1,3-diacylpyrroles in good yields. acs.orgorganic-chemistry.org The N-acyl α-aminoaldehydes for this reaction are readily prepared from common α-amino acids. acs.org This reaction tolerates a wide variety of functional groups on both the aminoaldehyde and the dicarbonyl component. acs.org

The proposed mechanism for this Zr-catalyzed synthesis is distinct from the classic Knorr pyrrole synthesis. acs.org The traditional Knorr pathway involves the formation of an imine between an amino group and a ketone, followed by tautomerization and intramolecular cyclization. acs.org In contrast, the zirconium-catalyzed approach facilitates a different mode of cyclization to form the pyrrole ring.

This synthetic strategy highlights a potential, albeit underexplored, route where an α-acylamino ketone like this compound could serve as the carbonyl component in a reaction with an N-protected α-aminoaldehyde or its equivalent to assemble the requisite 1,4-dicarbonyl precursor for a Paal-Knorr type cyclization. wikipedia.orgalfa-chemistry.com The Paal-Knorr synthesis is a robust method for creating substituted pyrroles from 1,4-diketones in the presence of a primary amine. wikipedia.orgsynarchive.com

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Zr-Catalyzed Pyrrole Synthesis | N-Acyl α-Aminoaldehyde + 1,3-Dicarbonyl | Zirconium Catalyst | Tetrasubstituted 1,3-Diacylpyrroles | acs.orgorganic-chemistry.org |

| Knorr Pyrrole Synthesis | α-Aminoketone + β-Ketoester | Acid or Base | Substituted Pyrroles | synarchive.com |

| Paal-Knorr Pyrrole Synthesis | 1,4-Diketone + Primary Amine | Acid Catalyst | Substituted Pyrroles | wikipedia.orgalfa-chemistry.com |

Reactivity of the Ketone Functionality

The ketone group in this compound is a key site for various chemical transformations, enabling its use as a versatile starting material for the synthesis of diverse heterocyclic compounds. nih.gov Its reactivity is central to both cyclization and reduction reactions.

One of the most significant reactions involving the ketone functionality in α-acylamino ketones is the Robinson-Gabriel synthesis, which leads to the formation of oxazoles. pharmaguideline.com This intramolecular cyclodehydration reaction is typically promoted by dehydrating agents such as sulfuric acid, phosphorus pentachloride, or phosphoryl chloride, converting the α-acylamino ketone into a 2,5-disubstituted oxazole. synarchive.compharmaguideline.com

The ketone carbonyl is also susceptible to reduction. Depending on the reducing agent and reaction conditions, the ketone can be fully or partially reduced. Strong reduction methods, such as the Wolff-Kishner (using hydrazine (B178648) and a strong base with heat) or Clemmensen (using a zinc-mercury amalgam in hydrochloric acid) reductions, can convert the ketone group completely into a methylene (B1212753) group (an alkane). youtube.comlibretexts.org Milder conditions, employing hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), will reduce the ketone to the corresponding secondary alcohol, yielding N-(3-hydroxybutan-2-yl)benzamide. libretexts.orgacs.org

Furthermore, the α-proton of the ketone is acidic and can be removed, allowing for C-alkylation at that position with alkyl halides under basic conditions. researchgate.net

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Robinson-Gabriel Cyclization | H₂SO₄ or POCl₃ | Substituted Oxazole | synarchive.compharmaguideline.com |

| Clemmensen Reduction | Zn(Hg), HCl | N-(sec-butyl)benzamide | youtube.com |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, Heat | N-(sec-butyl)benzamide | youtube.com |

| Hydride Reduction | NaBH₄ or LiAlH₄ | N-(3-hydroxybutan-2-yl)benzamide | acs.org |

Stability and Degradation in Various Chemical Environments

The stability of this compound is influenced by the presence of both an amide and a β-keto functional group. These groups can be susceptible to degradation, particularly under hydrolytic conditions.

The amide linkage is prone to hydrolysis under both acidic and basic conditions, which would cleave the molecule into benzoic acid and 3-aminobutan-2-one. Studies on related N-triflylbenzamides have documented their stability in dilute aqueous solutions but have also investigated their hydrolysis under more stringent acidic and basic conditions. beilstein-journals.org The stability of N-acyl groups can be a concern; for instance, N-acylpyrroles have historically been noted for their hydrolytic instability in acidic environments. acs.org

The β-keto amide structure also presents potential degradation pathways. Research on similar compounds has shown that decomposition can occur even in neutral aqueous solutions. A study of a thiazolide prodrug in a mixture of DMSO and water showed steady decomposition, which involved not only direct hydrolysis but also the formation of a major rearrangement product. nih.gov

In metabolic studies of structurally related compounds using human liver microsomes, degradation pathways include oxidation of the ketone to a carboxylic acid. This suggests that under certain oxidative chemical environments, the ketone group could be further oxidized. The resulting β-keto acid structure is known to be unstable and can undergo decarboxylation. This is analogous to the degradation of aromatic compounds in some biological systems, which proceeds through a β-ketoadipate pathway where a β-keto acid intermediate is cleaved. nih.gov Therefore, the chemical environment, particularly pH and the presence of oxidizing or hydrolyzing agents, plays a critical role in the stability and degradation profile of this compound.

Spectroscopic Characterization and Structural Elucidation of N 3 Oxobutan 2 Yl Benzamide Compounds

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the specific functional groups present within a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types. For N-(3-oxobutan-2-yl)benzamide, the spectrum is expected to show distinct peaks corresponding to its key structural features.

The N-H stretching vibration of the secondary amide group typically appears as a single, sharp band in the region of 3500–3170 cm⁻¹. libretexts.org The presence of two carbonyl groups—one from the amide and one from the ketone—is a key feature. The amide C=O stretch (Amide I band) is expected to appear in the 1690–1630 cm⁻¹ range, and it is generally a very strong absorption. libretexts.orgmasterorganicchemistry.com The ketonic C=O stretch is typically found at a slightly higher frequency, generally between 1750 and 1680 cm⁻¹. masterorganicchemistry.comresearchgate.net Conjugation can shift these values to a lower wavenumber. masterorganicchemistry.com

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methine groups will appear just below this 3000 cm⁻¹ boundary. masterorganicchemistry.com The spectrum would also feature characteristic peaks for aromatic C=C stretching in the 1600–1450 cm⁻¹ region. The Amide II band, which arises from N-H bending, is expected for this secondary amide around 1530±30 cm⁻¹. libretexts.org

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretching | 3500 - 3170 | Medium-Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium |

| Ketone C=O | Stretching | 1750 - 1680 | Strong |

| Amide C=O (Amide I) | Stretching | 1690 - 1630 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Variable |

| Amide N-H (Amide II) | Bending | 1560 - 1500 | Medium-Strong |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy probes the electronic structure of a molecule by examining transitions between different energy levels.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy state. This technique is particularly useful for identifying chromophores—parts of a molecule that absorb light—and conjugated systems.

This compound contains two primary chromophores: the benzoyl group (C₆H₅-C=O) and the ketone carbonyl group (C=O). The benzoyl group is expected to give rise to strong absorptions corresponding to π → π* transitions of the aromatic ring and the conjugated carbonyl group. For benzamide (B126) itself, absorptions are observed around 225 nm and 265-270 nm. nist.gov The presence of the N-acyl group may cause shifts in these absorptions. The isolated ketone carbonyl group is expected to show a weak absorption band at a longer wavelength (typically >270 nm) due to the formally forbidden n → π* transition. researchgate.net

Table 2: Expected UV-Vis Absorptions for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Intensity |

|---|---|---|---|

| Benzoyl group | π → π | ~220 - 240 | Strong |

| Benzoyl group | π → π | ~260 - 280 | Medium |

| Ketone C=O | n → π* | >270 | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It provides information on the chemical environment, connectivity, and stereochemistry of individual atoms.

¹H-NMR spectroscopy provides information about the number and environment of hydrogen atoms (protons) in a molecule. The spectrum of this compound is expected to show several distinct signals.

The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between 7.4 and 7.8 ppm. rsc.org The amide N-H proton is also expected to be downfield, likely appearing as a broad singlet or a doublet (if coupled to the adjacent C-H) in the range of 6.0-8.5 ppm, with its exact position being sensitive to solvent and concentration. rsc.org

The aliphatic portion of the molecule would give rise to three signals. The single proton on the chiral center (the methine or CH group) would likely be a quartet (split by the adjacent methyl group) and further split by the N-H proton, appearing in the 4.0-5.0 ppm range. The methyl group adjacent to this methine (CH-CH₃) would appear as a doublet. The methyl group of the acetyl function (CO-CH₃) would be a sharp singlet, typically found in the 2.1-2.4 ppm region.

Table 3: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Amide (N-H) | 6.0 - 8.5 | Broad s or d | 1H |

| Aromatic (Ar-H) | 7.4 - 7.8 | Multiplet | 5H |

| Methine (N-CH-C=O) | 4.0 - 5.0 | Multiplet or Quartet of doublets | 1H |

| Acetyl Methyl (CO-CH₃) | 2.1 - 2.4 | Singlet | 3H |

| Alkyl Methyl (CH-CH₃) | 1.2 - 1.5 | Doublet | 3H |

¹³C-NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The spectrum of this compound is expected to show signals for all 11 carbon atoms, though some aromatic signals may overlap.

The two carbonyl carbons will be the most downfield signals. Ketone carbonyl carbons typically resonate in the 180-220 ppm range, while amide carbonyl carbons are found between 160-180 ppm. libretexts.org The aromatic carbons are expected in the 125–135 ppm region. rsc.org The carbon atom to which the phenyl group is attached (quaternary carbon) will have a distinct shift within this range.

In the aliphatic region, the methine carbon (attached to nitrogen) would be expected around 45-60 ppm. The two methyl carbons would appear at higher field (further upfield); the acetyl methyl carbon (CO-CH₃) would likely be in the 20-30 ppm range, while the other methyl carbon (CH-CH₃) would be expected at a slightly higher field, around 15-25 ppm.

Table 4: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ketone (C=O) | >180 |

| Amide (C=O) | 165 - 180 |

| Aromatic (quaternary C) | 130 - 140 |

| Aromatic (CH) | 125 - 132 |

| Methine (N-CH) | 45 - 60 |

| Acetyl Methyl (CO-CH₃) | 20 - 30 |

| Alkyl Methyl (CH-CH₃) | 15 - 25 |

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR spectroscopy provides invaluable insights into the connectivity of atoms within a molecule by correlating nuclear spins through chemical bonds. Techniques such as COSY, HMQC (or HSQC), and HMBC are instrumental in piecing together the molecular puzzle of this compound and its analogs.

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, typically through two or three bonds. In a hypothetical COSY spectrum of this compound, cross-peaks would be expected between the methine proton (H-2) and the methyl protons at both the C-1 and C-4 positions of the butanone moiety. Additionally, correlations among the aromatic protons of the benzamide group would reveal their ortho, meta, and para relationships.

HMQC (Heteronuclear Multiple Quantum Coherence) , or its more modern counterpart HSQC (Heteronuclear Single Quantum Coherence), maps direct one-bond correlations between protons and the carbon atoms they are attached to. This technique is crucial for assigning the carbon signals in the spectrum. For instance, the proton signal of the C-1 methyl group would show a correlation to the corresponding C-1 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly powerful for connecting different fragments of a molecule. For this compound, an HMBC experiment would be expected to show a correlation between the amide proton (N-H) and the carbonyl carbon of the benzamide group, as well as the C-2 carbon of the butanone moiety, thus confirming the amide linkage. Furthermore, correlations between the methyl protons at C-1 and C-4 to the carbonyl carbon at C-3 would solidify the structure of the butanone fragment.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton(s) | COSY Correlations with | HMQC/HSQC Correlation to | HMBC Correlations to |

|---|---|---|---|

| H on NH | H-2 | C of NH | C=O (benzamide), C-2 |

| Aromatic Hs | Other Aromatic Hs | Aromatic Cs | Aromatic Cs, C=O (benzamide) |

| H-2 (methine) | H on NH, H-1, H-4 | C-2 | C-1, C-3, C-4, C=O (benzamide) |

| H-1 (methyl) | H-2 | C-1 | C-2, C-3 |

| H-4 (methyl) | H-2 | C-4 | C-2, C-3 |

Specialized NMR Techniques (e.g., Tritium (B154650) NMR)

Tritium (³H) NMR is a specialized technique that is highly sensitive for detecting the presence and location of tritium atoms within a molecule. nih.gov This method is particularly relevant in pharmaceutical research for studying drug metabolism and pharmacokinetics, where a drug candidate might be intentionally labeled with tritium. openmedscience.comopenmedscience.com

If this compound were to be tritiated, for example, through a catalytic exchange reaction or by using a tritiated precursor in its synthesis, ³H NMR would be the definitive method to confirm the position and extent of tritium incorporation. openmedscience.commpg.de The chemical shifts in ³H NMR are nearly identical to those in ¹H NMR, but the signals are only observed for the tritium nuclei. nih.gov This allows for unambiguous assignment of the tritium label's location by comparing the ³H spectrum to the well-assigned ¹H spectrum. Given the low natural abundance and radioactivity of tritium, this technique is performed in specialized laboratories. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for the analysis of compounds that are not sufficiently volatile or stable for gas chromatography. For this compound, LC-MS would be an ideal method for its detection and quantification in complex mixtures. researchgate.netnih.gov The mass spectrometer would provide the mass of the molecular ion, confirming the compound's identity. Tandem mass spectrometry (LC-MS/MS) can be used to generate characteristic fragment ions, enhancing structural confirmation. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. wikipedia.org While this compound may have limited volatility, derivatization could be employed to make it more amenable to GC-MS analysis. The mass spectrum of benzamide itself shows a characteristic fragmentation pattern involving the loss of the amino group to form a stable benzoyl cation (m/z 105), which can further fragment to a phenyl cation (m/z 77). researchgate.net A similar fragmentation of the benzamide portion of the target molecule would be expected. The butanone side chain would likely undergo cleavage adjacent to the carbonyl group (alpha-cleavage). libretexts.org

Table 2: Predicted GC-MS Fragmentation of this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 205 | [M]⁺ (Molecular Ion) |

| 121 | [C₆H₅CONH₂]⁺ (Benzamide) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 85 | [CH₃CO-CH-CH₃]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. acs.org For this compound (C₁₁H₁₃NO₂), the calculated exact mass of the molecular ion [M+H]⁺ is 206.0968. HR-MS can measure this mass with a high degree of accuracy (typically within 5 ppm), which provides strong evidence for the molecular formula and helps to distinguish it from other compounds with the same nominal mass. This technique is crucial for the definitive identification of novel compounds. researchgate.net

Time-of-Flight Mass Spectrometry (TOF-MS/MS)

Time-of-flight mass spectrometry separates ions based on the time it takes for them to travel a fixed distance, which is dependent on their mass-to-charge ratio. wikipedia.org TOF analyzers are known for their high mass accuracy and rapid acquisition speeds. When coupled with tandem mass spectrometry (MS/MS), TOF instruments can provide detailed structural information. nih.gov For instance, in the analysis of benzamide derivatives, TOF-MS/MS can be used to isolate the molecular ion and then induce fragmentation, allowing for the detailed study of its decomposition pathways. nih.gov This would provide valuable data for confirming the structure of this compound.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational details, which are essential for a comprehensive understanding of a molecule's structure and its interactions in the solid state.

Single-Crystal X-ray Diffraction Studies

A thorough search of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction studies for the compound this compound. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available for this particular molecule.

While X-ray diffraction studies have been conducted on various other benzamide derivatives, providing insights into their molecular geometries and intermolecular interactions, the absence of specific data for this compound means that a definitive three-dimensional structure determined by this method cannot be presented at this time. The elucidation of its crystal structure would require the growth of suitable single crystals and subsequent analysis using single-crystal X-ray diffraction techniques.

Computational and Theoretical Investigations of N 3 Oxobutan 2 Yl Benzamide Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about molecular orbitals, charge distribution, and energetic stability.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost scispace.comyoutube.com. For N-(3-oxobutan-2-yl)benzamide, DFT calculations can optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. Studies on related benzamide (B126) derivatives provide a basis for the expected structural parameters. For instance, DFT calculations on N-substituted benzamides have shown that the aryl rings are often tilted with respect to the amide plane, a conformational feature that influences crystal packing iucr.org.

| Compound | Method/Basis Set | Property | Calculated Value |

|---|---|---|---|

| 4-chloro-phenyl-benzamide | Quantum-Espresso | Band Gap | 0.74 eV researchgate.net |

| 2-chloro-3-chloro-phenyl-benzamide | Quantum-Espresso | Band Gap | 3.08 eV researchgate.net |

| N-[4-(trifluoromethyl)phenyl]benzamide | DFT | Aryl Ring Tilt Angle | ~30° (calculated) vs. ~60° (crystal) iucr.org |

| Benzamide | DFT | Lattice Energy Difference (Polymorphs) | 0.59 kJ mol⁻¹ researchgate.net |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions youtube.comyoutube.com. The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity or ionization potential wuxiapptec.comirjweb.com. Conversely, the LUMO acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity or electron affinity wuxiapptec.comirjweb.com.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Benzamide | DFT | - | - | 5.611 researchgate.net |

| Imidazole Derivative | B3LYP/6-311G(d,p) | -6.2967 | -1.8096 | 4.4871 irjweb.com |

| 4-chloro-phenyl-benzamide | Quantum-Espresso | - | - | 0.74 researchgate.net |

| 2-chloro-3-chloro-phenyl-benzamide | Quantum-Espresso | - | - | 3.08 researchgate.net |

Molecular Modeling and Simulation Approaches

While quantum calculations examine static molecular properties, molecular modeling and simulation techniques explore the dynamic behavior of molecules and their conformational landscapes over time.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time nih.gov. An MD simulation calculates the trajectory of a system by integrating Newton's laws of motion, providing a detailed view of conformational changes and intermolecular interactions in different environments, such as in aqueous solution nih.govresearchgate.net.

For this compound, MD simulations could be employed to understand its conformational dynamics, particularly the rotation around its single bonds and the flexibility of the oxobutane side chain. Furthermore, simulations in explicit solvent (e.g., water) would reveal how the molecule interacts with its surroundings, including the formation and lifetime of hydrogen bonds between the amide group and water molecules nih.gov. Such simulations are crucial for predicting how the molecule might behave in a biological context and for understanding its solubility and aggregation propensity nih.govacs.org.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies researchgate.net. Due to the presence of several rotatable single bonds, this compound can adopt multiple conformations. A key feature of amides is the hindered rotation around the C-N bond, which can lead to distinct E and Z isomers researchgate.net.

Computational methods can map the potential energy surface by systematically rotating key dihedral angles. This process identifies low-energy conformers (local minima) and the energy barriers (transition states) that separate them. The resulting conformational energy landscape provides a comprehensive picture of the molecule's flexibility and the relative populations of its different shapes at a given temperature rsc.orgacs.orgaps.org. Studies on other flexible amides have shown that both steric and electronic effects of substituents significantly influence the relative stability of different conformers researchgate.net.

Intermolecular Interaction Analysis

The way molecules pack in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is vital for predicting crystal structure and properties like melting point and solubility.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice iucr.orgnih.govresearchgate.net. It maps various properties onto a surface defined by where the electron density of a molecule contributes more than any other molecule in the crystal. By generating 2D fingerprint plots from the Hirshfeld surface, the relative contributions of different types of intermolecular contacts (e.g., H···H, O···H, C···H) can be quantified.

Hirshfeld Surface Analysis for Crystal Packing and Hydrogen Bonding

The analysis generates a three-dimensional surface around a molecule, color-coded to highlight intermolecular distances. Red spots on the surface indicate contacts shorter than the van der Waals radii, typically representing strong interactions like hydrogen bonds, while blue regions signify longer contacts. A two-dimensional "fingerprint plot" is also derived from the Hirshfeld surface, which summarizes all the intermolecular contacts in the crystal.

In the crystal packing of benzamide-containing compounds, various interactions play a crucial role. Hirshfeld surface analysis of similar structures reveals that H⋯H (Hydrogen-Hydrogen) contacts are often the most significant contributors to the crystal packing, frequently accounting for a large percentage of the surface. researchgate.netresearchgate.net For instance, in the crystal structure of a related benzimidazole (B57391) derivative, H⋯H interactions comprised 53.8% of the total surface contacts. researchgate.net Other major interactions typically include O⋯H/H⋯O and C⋯H/H⋯C contacts, which are indicative of conventional and non-conventional hydrogen bonds and van der Waals forces. researchgate.netnih.gov

For a molecule like this compound, which contains hydrogen bond donors (N-H group) and acceptors (C=O groups), N—H⋯O hydrogen bonds are expected to be a key feature in its crystal packing, potentially forming chains or layers that stabilize the structure. researchgate.net The analysis quantifies the percentage contribution of each interaction type, providing a clear picture of the packing hierarchy.

Table 1: Example Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Amide Compounds This table presents typical data obtained for similar molecular crystals to illustrate the insights gained from Hirshfeld analysis.

| Intermolecular Contact Type | Typical Percentage Contribution (%) |

| H⋯H | 45 - 55% |

| O⋯H/H⋯O | 20 - 35% |

| C⋯H/H⋯C | 13 - 25% |

| N⋯H/H⋯N | 3 - 14% |

| C⋯C | 3 - 4% |

These quantitative insights are vital for understanding the solid-state properties of this compound and for crystal engineering, where controlling crystal packing is essential for modulating physical properties like solubility and stability.

In Silico Drug Discovery and Target Interaction Prediction

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a fundamental computational technique in drug discovery used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. auctoresonline.orgnih.gov This method models the interaction between a small molecule, such as this compound, and a protein at the atomic level, which helps in understanding biochemical processes and assessing the compound's potential as a therapeutic agent. auctoresonline.orgnih.gov

The process involves placing the ligand into the binding site of a protein and evaluating the stability of the resulting complex using a scoring function. The output, often expressed as a binding energy (e.g., in kcal/mol), indicates the strength of the interaction; a more negative value suggests a more stable and favorable binding. fip.org

For benzamide derivatives, docking studies have been performed against various protein targets implicated in diseases. For example, derivatives have been docked against the main protease (MPro) of SARS-CoV-2 and UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in Gram-negative bacteria. auctoresonline.orgresearchgate.netnih.gov These studies reveal crucial binding modes, identifying key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic contacts, or π–π stacking. researchgate.net

In a hypothetical docking study of this compound, the benzamide moiety could form hydrogen bonds with polar residues in the active site, while the oxobutane group could engage in further hydrogen bonding or hydrophobic interactions. The specific interactions would depend entirely on the topology and amino acid composition of the target protein's binding pocket.

Table 2: Illustrative Molecular Docking Results for a Benzamide Derivative Against a Hypothetical Kinase Target This table is a representative example of data generated from a molecular docking simulation.

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | -8.5 | GLU-81, LYS-33 | Hydrogen Bond |

| This compound | -8.5 | LEU-132, VAL-20 | Hydrophobic Interaction |

| This compound | -8.5 | PHE-145 | π–π Stacking |

| Reference Inhibitor | -9.2 | GLU-81, LYS-33 | Hydrogen Bond |

Such analyses are instrumental in lead identification and optimization, allowing researchers to prioritize compounds for synthesis and biological testing based on their predicted affinity and interaction profile with a protein target. fip.org

Virtual Screening Methodologies for Compound Identification

Virtual screening (VS) is a computational strategy used in early-stage drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a specific drug target. nih.gov This approach significantly reduces the cost and time associated with high-throughput screening (HTS) by computationally pre-filtering compounds. Methodologies can be either structure-based, ligand-based, or a combination of both. nih.gov

Structure-based virtual screening (SBVS) is a prominent method that relies on the three-dimensional structure of the target protein. nih.gov The process typically involves docking a large database of compounds (such as ZINC, SPECS, or Enamine) into the active site of the target. nih.gov The compounds are then ranked based on their docking scores, and the top-ranking molecules are selected as "hits" for further investigation. nih.gov

A typical SBVS workflow to identify compounds like this compound or its analogs would proceed as follows:

Target Preparation: A high-resolution 3D structure of the protein target is obtained, often from the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding site or grid for docking. nih.gov

Compound Library Preparation: A large library of commercially available or proprietary compounds is selected. These compounds are filtered based on "drug-like" properties, such as Lipinski's Rule of Five, to remove molecules with poor pharmacokinetic profiles. nih.gov

High-Throughput Docking: The filtered library is docked into the prepared target protein using software like GLIDE or AutoDock. nih.gov This step is often performed using a standard precision mode to balance speed and accuracy.

Hit Selection and Refinement: Compounds with the best docking scores are selected. This initial list of hits may be further refined using more accurate, but computationally intensive, docking protocols or by applying additional filters, such as visual inspection of the binding pose and interaction patterns. nih.gov

This hierarchical approach allows for the efficient screening of millions of compounds to identify novel scaffolds, such as the N-(thiophen-2-yl) benzamide series identified as BRAFV600E inhibitors, which can then be synthesized and evaluated in vitro. nih.gov

Theoretical Prediction of ADMET Properties (excluding explicit toxicity prediction)

In addition to predicting binding affinity, computational methods are crucial for evaluating the pharmacokinetic profile of a potential drug candidate. This is often summarized by the acronym ADMET, which stands for Absorption, Distribution, Metabolism, and Excretion. mdpi.com Predicting these properties early in the drug discovery process helps to identify compounds that are likely to fail in later clinical stages due to poor bioavailability or metabolic instability. mdpi.comjonuns.com

Various in silico models and software, such as pKCSM and ACD/Percepta, are used to calculate key physicochemical and pharmacokinetic descriptors. jonuns.comresearchgate.net These predictions are based on the chemical structure of the compound.

Key ADMET-related properties that can be theoretically predicted include:

Absorption: This relates to how well a drug is absorbed into the bloodstream, typically from the gastrointestinal tract. Important predictors include water solubility, intestinal absorption percentage, and cell permeability (e.g., Caco-2 permeability).

Distribution: This describes how a compound spreads throughout the body's fluids and tissues. Key parameters include the volume of distribution (VDss) and plasma protein binding (PPB). Lipophilicity, often expressed as logP, is a critical factor influencing distribution. mdpi.com

Metabolism: This involves the chemical modification of a compound by the body, primarily by cytochrome P450 (CYP) enzymes in the liver. In silico tools can predict whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP2D6, CYP3A4).

Excretion: This is the process of removing the drug and its metabolites from the body. Total clearance (CLtot) is a key parameter that predicts the rate of excretion. researchgate.net

Many of these predictions are guided by established principles like Lipinski's Rule of Five, which suggests that orally active drugs tend to have certain physicochemical properties (e.g., molecular weight < 500, logP < 5). researchgate.net For this compound, these predictive models can provide a valuable initial assessment of its "drug-likeness" before committing resources to laboratory testing. mdpi.com

Table 3: Representative Predicted ADMET Properties for a Benzamide-type Compound This table shows an example of an in silico ADMET profile generated by predictive software.

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Complies with Lipinski's Rule |

| LogP (Lipophilicity) | 2.5 | Good balance for absorption and solubility |

| Water Solubility (logS) | -3.0 | Moderately soluble |

| Intestinal Absorption | > 90% | High predicted absorption |

| Caco-2 Permeability | High | Likely to cross the intestinal wall |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| Total Clearance (log mL/min/kg) | 0.35 | Moderate rate of excretion |

Applications and Biological Activity of N 3 Oxobutan 2 Yl Benzamide and Its Derivatives in Medicinal Chemistry

Role as Synthetic Intermediates and Scaffolds for Drug Discovery

The N-(3-oxobutan-2-yl)benzamide scaffold, a type of β-oxoanilide, represents a versatile and valuable platform in medicinal chemistry. Its utility stems from the reactive nature of the β-dicarbonyl moiety, which allows for a wide range of chemical transformations. This reactivity makes it an ideal starting point for the synthesis of more complex molecules, serving as a key intermediate and foundational scaffold for drug discovery programs.

Precursors for Novel Heterocyclic Systems (e.g., 1,3-Oxazoles, Pyrroles)

Heterocyclic compounds are of paramount importance in pharmaceutical science, forming the core structure of a vast number of marketed drugs. The this compound framework and related 3-oxobutanamides are readily obtainable compounds that serve as crucial precursors for a variety of heteroaromatics. sciencepublishinggroup.comresearchgate.net The presence of both electrophilic ketone and nucleophilic enolizable positions allows for cyclization reactions with various reagents to form diverse heterocyclic rings.

Research has demonstrated that 3-oxobutanamides can be utilized to synthesize a range of heterocyclic systems, including pyridines, thiophenes, thiazoles, and diazepines. sciencepublishinggroup.comresearchgate.net For instance, treatment of 3-oxobutanamides with reagents like malononitrile (B47326) can lead to the formation of pyridine (B92270) and thiophene (B33073) derivatives. sciencepublishinggroup.comresearchgate.net

The synthesis of 1,3-oxazoles , in particular, is a significant application. The 1,3-oxazole ring is a structural motif found in numerous biologically active natural products and has inspired its inclusion in medicinal chemistry, especially in peptidomimetic design. nih.gov Synthetic methodologies like the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, provide a pathway to oxazoles. thepharmajournal.com The this compound structure contains the requisite acylaminoketone functionality, positioning it as a prime candidate for conversion into substituted 1,3-oxazole systems.

Similarly, the scaffold can be adapted for the synthesis of pyrroles . The construction of the pyrrole (B145914) ring often involves the condensation of an amine with a 1,4-dicarbonyl compound. Through appropriate chemical manipulation, the β-ketoamide structure of this compound can be converted into a suitable precursor for pyrrole ring formation, further expanding its utility as a synthetic intermediate. researchgate.net

Building Blocks for Diverse Organic Molecules and Compound Libraries

In modern drug discovery, the quality and diversity of screening collections and compound libraries are critical for identifying novel hits and lead compounds. csmres.co.uk Access to a collection of high-quality, novel, and diverse building blocks is a pragmatic strategy to improve the quality of these libraries and accelerate discovery projects. csmres.co.uk

This compound and its analogues fit the criteria of valuable building blocks. The core scaffold can be readily modified at several positions:

The benzamide (B126) aromatic ring can be substituted with various functional groups to explore structure-activity relationships (SAR).

The nitrogen atom of the amide can bear different substituents.

The β-dicarbonyl system can react with a multitude of reagents to generate diverse outputs.

This inherent versatility allows for the creation of large libraries of related but structurally distinct compounds. By systematically altering the substituents and reacting the core scaffold in various ways, medicinal chemists can efficiently explore chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. csmres.co.uk The use of such carefully designed building blocks provides a competitive advantage by creating unique compound collections with potential intellectual property benefits. csmres.co.uk

Integration into Peptidomimetic Design

Peptidomimetics are compounds designed to mimic natural peptides, often with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov A common strategy in peptidomimetic design is the incorporation of constrained dipeptide surrogates or bioisosteres that replicate the spatial arrangement of the natural peptide's pharmacophore. nih.gov

As mentioned, the this compound scaffold is a precursor to 1,3-oxazole systems. nih.govthepharmajournal.com Substituted 1,3-oxazoles are frequently incorporated into medicinal chemistry programs and are particularly relevant in the design of peptidomimetics. nih.gov They can act as conformationally restricted replacements for amide bonds or entire amino acid residues, helping to lock the molecule into a bioactive conformation. The structural features of oxazoles, derived from precursors like this compound, make them valuable components for mimicking peptide secondary structures such as β-turns. nih.gov

Biological Investigations (In Vitro Studies)

The this compound scaffold and its derivatives have been the subject of numerous biological investigations, particularly focusing on their potential as antimicrobial agents. These studies are typically conducted in vitro to determine the intrinsic activity of the compounds against various microbial strains.

Antimicrobial Efficacy Assessments of this compound Analogues

The rise of antimicrobial resistance (AMR) is a severe public health crisis, necessitating the discovery of novel chemical scaffolds with potent antimicrobial properties. nih.govnih.gov Benzamide derivatives have shown a wide range of pharmacological effects, including significant antibacterial and antifungal activities. nanobioletters.com This has spurred research into synthesizing and evaluating new benzamide analogues, including those derived from the this compound core.

Analogues and derivatives of this compound have been synthesized and tested against a panel of clinically relevant bacteria, including both Gram-positive and Gram-negative species. These studies often involve determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Activity against Gram-Positive Bacteria: Several studies have highlighted the potent activity of benzamide derivatives against Gram-positive pathogens. N-(1,3,4-oxadiazol-2-yl)benzamide analogues have demonstrated significant growth inhibition of various drug-resistant Gram-positive bacteria at concentrations as low as 1 to 2 µg/mL. nih.gov These compounds were active against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and vancomycin-resistant S. aureus (VISA and VRSA), and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov Other N-(1,3,4-oxadiazol-2-yl)benzamides also showed potent activity against MRSA and Listeria monocytogenes, with MICs as low as 0.25 µg/mL. nih.govvt.edu

In another study, a specific benzamide compound, designated 5a, showed excellent activity against Bacillus subtilis, with a zone of inhibition of 25 mm and an MIC value of 6.25 µg/mL. nanobioletters.com Furthermore, derivatives of 2-benzylidene-3-oxobutanamide, which share the core 3-oxobutanamide structure, exhibited very good antibacterial activity against MRSA. nih.govnih.gov Compound 17 from this series inhibited MRSA growth by 99.4% at a concentration of 2 µg/mL. nih.gov

Activity against Gram-Negative Bacteria: While many scaffolds are more active against Gram-positive bacteria, some benzamide derivatives have also shown efficacy against Gram-negative strains. The urgent-threat pathogen Neisseria gonorrhoeae has been a target, with novel N-(1,3,4-oxadiazol-2-yl)benzamides (HSGN-237 and HSGN-238) showing highly potent activity. nih.govvt.edu

Compound 5a, which was active against B. subtilis, also displayed remarkable activity against Escherichia coli, producing a 31 mm zone of inhibition and an MIC of 3.12 µg/mL. nanobioletters.com The 2-benzylidene-3-oxobutanamide derivative 17 was active against multi-drug resistant Acinetobacter baumannii (Ab-MDR), inhibiting its growth by 98.2% at 16 µg/mL, making it a promising compound against both Gram-positive and Gram-negative resistant pathogens. nih.gov

The tables below summarize the antibacterial activity of selected this compound analogues and related derivatives from various studies.

Table 1: Antibacterial Activity of Benzamide Derivatives (Disc Diffusion Method) Data sourced from multiple studies to illustrate the range of activity.

| Compound ID | Bacterial Strain | Gram Stain | Zone of Inhibition (mm) | Reference |

| 5a | Bacillus subtilis | Positive | 25 | nanobioletters.com |

| 5a | Escherichia coli | Negative | 31 | nanobioletters.com |

| 6b | Bacillus subtilis | Positive | 24 | nanobioletters.com |

| 6b | Escherichia coli | Negative | 24 | nanobioletters.com |

| 6c | Bacillus subtilis | Positive | 24 | nanobioletters.com |

| 6c | Escherichia coli | Negative | 24 | nanobioletters.com |

Table 2: Minimum Inhibitory Concentration (MIC) of Benzamide and Oxobutanamide Derivatives Data highlights activity against drug-resistant strains.

| Compound ID | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

| 5a | Bacillus subtilis | Positive | 6.25 | nanobioletters.com |

| 5a | Escherichia coli | Negative | 3.12 | nanobioletters.com |

| 6b | Bacillus subtilis | Positive | 6.25 | nanobioletters.com |

| 6b | Escherichia coli | Negative | 3.12 | nanobioletters.com |

| 6c | Bacillus subtilis | Positive | 6.25 | nanobioletters.com |

| 6c | Escherichia coli | Negative | 3.12 | nanobioletters.com |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide (17) | Staphylococcus aureus (MRSA) | Positive | 2 | nih.gov |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide (17) | Acinetobacter baumannii (MDR) | Negative | 16 | nih.gov |

| F6 | Drug-Resistant Gram-Positive Pathogens | Positive | 1 - 2 | nih.gov |

| F6-5 | Drug-Resistant Gram-Positive Pathogens | Positive | 1 - 2 | nih.gov |

| HSGN-235 | Staphylococcus aureus strains | Positive | 0.25 - 1 | nih.gov |

| HSGN-237 | Staphylococcus aureus strains | Positive | 0.25 - 1 | nih.gov |

| HSGN-238 | Staphylococcus aureus strains | Positive | 0.25 - 1 | nih.gov |

Antifungal Activity

Derivatives of benzamide have shown considerable promise as antifungal agents against a variety of plant-pathogenic fungi. Research into novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives revealed that nearly all tested compounds exhibited good activity at a concentration of 50 µg/mL. researchgate.net A preliminary structure-activity relationship (SAR) analysis indicated that the inclusion of fluorine or chlorine atoms on the benzene (B151609) ring significantly enhanced antifungal efficacy. researchgate.net Conversely, the addition of a 4-methoxy (4-OMe) or trifluoromethyl (CF3) group tended to decrease the activity. researchgate.net

Specific compounds from this series demonstrated noteworthy potency. Compound 6h , for instance, displayed excellent activity against Alternaria alternata, with a median effective concentration (EC50) of 1.77 µg/mL. researchgate.net Another derivative, compound 6k , exhibited the broadest antifungal spectrum, with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. researchgate.net Furthermore, benzamide derivatives substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) moiety also showed good fungicidal activity. nih.gov Compound 7h from this series was particularly effective against Botrytis cinereal, with an inhibition rate of 90.5% at 50 mg/L, and also showed moderate activity against Alternaria solani (50.0%) and Sclerotinia sclerotiorum (80.8%). nih.gov

In vivo studies on benzamidine (B55565) derivatives carrying 1,2,3-triazole moieties also confirmed their potential. While in vitro activity was sometimes weak, several compounds showed excellent efficacy in vivo. nih.gov For example, compound 16d demonstrated 90% efficacy against Colletotrichum lagenarium at a concentration of 200 μg/mL, surpassing the commercial fungicide carbendazim (B180503) (85%). nih.gov

| Compound | Target Fungi | Activity (EC50 µg/mL) | Reference |

|---|---|---|---|

| 6h | Alternaria alternata | 1.77 | researchgate.net |

| 6k | Various Fungi | 0.98 - 6.71 | researchgate.net |

| Alternaria solani | 1.90 | ||

| Alternaria alternata | 2.00 | ||

| 7h | Botrytis cinereal | 90.5% inhibition at 50 mg/L | nih.gov |

| 16d | Colletotrichum lagenarium | 90% efficacy in vivo at 200 µg/mL | nih.gov |

Antibiofilm Properties

Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Benzamide and its related heterocyclic derivatives, such as benzimidazoles, have emerged as potent inhibitors of biofilm formation across a broad spectrum of pathogens.

A novel benzimidazole (B57391) molecule, identified as antibiofilm compound 1 (ABC-1 ), was found to prevent biofilm formation in multiple Gram-negative and Gram-positive bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.netacs.org This compound is effective at nanomolar concentrations, with a calculated IC50 of 32.3 nM for Vibrio cholerae and 45.9 nM for P. aeruginosa. researchgate.netacs.org Importantly, ABC-1 inhibits biofilm formation without inhibiting bacterial growth, suggesting a lower likelihood of resistance development. acs.org

Other studies have focused on C-glycosidic derivatives of benzamides as inhibitors of the P. aeruginosa lectin LecB, which plays a crucial role in biofilm formation. mdpi.comnanobioletters.com Two C-glycosidic sulfonamide compounds, dimethylthiophene 22 and a phenylacetylene bearing thiophene 29 , demonstrated very potent inhibition of P. aeruginosa biofilm formation, reducing it by over 80% and 90%, respectively, at a concentration of 100 μM. mdpi.comnanobioletters.com Research also highlights that a benzamide–benzimidazole hybrid, M64 , exhibits synergistic antibiofilm activity with antibiotics like meropenem (B701) or tobramycin (B1681333) against P. aeruginosa biofilms. tandfonline.com

| Compound | Target Bacteria | Activity | Reference |

|---|---|---|---|

| ABC-1 | Vibrio cholerae | IC50 = 32.3 nM | researchgate.netacs.org |

| Pseudomonas aeruginosa | IC50 = 45.9 nM | ||

| Dimethylthiophene 22 | Pseudomonas aeruginosa | >80% inhibition at 100 µM | mdpi.comnanobioletters.com |

| Phenylacetylene bearing thiophene 29 | Pseudomonas aeruginosa | >90% inhibition at 100 µM | |

| M64 | Pseudomonas aeruginosa | Synergistic activity with meropenem/tobramycin | tandfonline.com |

Antioxidant Potential Studies of this compound Derivatives

Benzamide derivatives have been investigated for their potential as antioxidant agents. Studies on a range of N-arylbenzamides with varying numbers of methoxy (B1213986) and hydroxy groups were evaluated for their antioxidant capacity using DPPH and FRAP assays. researchgate.net The results showed that most of these compounds exhibited improved antioxidant properties compared to the reference molecule, butylated hydroxytoluene (BHT). researchgate.net

In Vitro Cytotoxicity Profiling against Cancer Cell Lines

The antiproliferative activity of benzamide derivatives has been extensively evaluated against various cancer cell lines, identifying several compounds with potent cytotoxic effects. A series of novel N-benzylbenzamide derivatives were designed as tubulin polymerization inhibitors, with compound 20b showing significant antiproliferative activities. nih.gov It displayed IC50 values ranging from 12 to 27 nM against several cancer cell lines. nih.gov

Other studies have also identified promising candidates. N-(substituted coumarin-3-yl) benzamides were tested against the human hepatocellular carcinoma cell line (HepG2), with compound 8a exhibiting the most potent cytotoxic activity. In a separate investigation, a series of N-(benzimidazole-2-yl-methyl) benzamide derivatives were evaluated against breast (T47D) and lung (A549) cancer cell lines. While most compounds were active against the T47D line, compound 4f was uniquely active against the A549 lung cancer cell line. Notably, these compounds were inactive against normal Vero cells, indicating a degree of selectivity for cancer cells. Additionally, certain benzamide derivatives with methyl or amino groups at the R2 position have been shown to possess selective antiproliferative activity against breast cancer cell lines like MCF-7 and T47D. acs.org

| Compound Class/ID | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| N-benzylbenzamide (20b) | Various | 12 - 27 nM | nih.gov |

| N-(substituted coumarin-3-yl) benzamide (8a) | HepG2 (Liver) | Potent Activity (Specific IC50 not stated) | |

| N-(benzimidazol-2-yl-methyl) benzamide (4f) | A549 (Lung) | Active (Specific IC50 not stated) | |

| N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | MCF-7 (Breast) | 6.93 µM | |

| N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | HCT-116 (Colon) | 10.88 µM |

Enzyme Inhibition and Receptor Modulation Studies

The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial zinc-dependent metalloamidase in the biosynthetic pathway of lipid A, an essential component of the outer membrane of Gram-negative bacteria. tandfonline.com As this enzyme is conserved across these bacteria and has no homolog in humans, it represents a prime target for the development of novel antibiotics.

Many potent LpxC inhibitors incorporate a zinc-binding hydroxamate group. tandfonline.com While the core this compound structure is not the primary scaffold reported for LpxC inhibition, related structures containing an essential threonyl-hydroxamate head group attached to other scaffolds have demonstrated high-affinity interaction with the enzyme. mdpi.com The development of LpxC inhibitors is a promising strategy for creating new drugs to combat multidrug-resistant Gram-negative infections. The inhibition of LpxC disrupts the synthesis of lipid A, weakening a vital cellular structure and leading to bacterial cell death.

Histone deacetylase (HDAC) inhibitors are an important class of anticancer agents. acs.org Benzamide derivatives have been successfully designed to target these enzymes, typically featuring a cap group, a linker, and a zinc-binding group (ZBG). acs.org

A series of novel benzamide-based derivatives were evaluated for their ability to inhibit class I HDAC enzymes (HDAC1, 2, 3, and 8). acs.org The results showed that compounds with an amine group, such as 7b, 7e, 7g, and 7j , were effective inhibitors. Compound 7j was the most potent, with IC50 values of 0.65 µM, 0.78 µM, and 1.70 µM against HDAC1, HDAC2, and HDAC3, respectively. acs.org

Other research has focused on achieving selectivity for specific HDAC isoforms. A novel series of inhibitors containing an N-(2-aminophenyl)-benzamide unit and a chiral oxazoline (B21484) capping group demonstrated high potency and selectivity for class I HDACs, particularly HDAC3. nanobioletters.com Compound 15k from this series gave IC50 values of 80 nM for HDAC1, 110 nM for HDAC2, and a highly potent 6 nM for HDAC3-NCoR2, confirming its class I selectivity. nanobioletters.com In silico studies have also suggested that certain quinoxaline-based derivatives may act as inhibitors of HDAC6.

| Compound | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| 7j | HDAC1 | 0.65 µM | acs.org |

| HDAC2 | 0.78 µM | ||

| HDAC3 | 1.70 µM | ||

| 15k | HDAC1 | 80 nM | nanobioletters.com |

| HDAC2 | 110 nM | ||

| HDAC3-NCoR2 | 6 nM |

Bcr-Abl Kinase Inhibition

The Bcr-Abl tyrosine kinase is a constitutively active enzyme that is a critical factor in the pathogenesis of chronic myeloid leukemia (CML). Its inhibition is a key therapeutic strategy for this type of cancer. A thorough review of the scientific literature reveals no specific studies investigating the Bcr-Abl kinase inhibitory activity of this compound. While various benzamide derivatives have been explored as Bcr-Abl inhibitors, research has not yet extended to this particular compound.

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | Bcr-Abl Kinase | No data available | No data available |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic approach for the management of Alzheimer's disease and other neurological conditions. Currently, there is no available scientific literature that has evaluated this compound for its potential to inhibit acetylcholinesterase.

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | Acetylcholinesterase | No data available | No data available |

Neuroprotective Effects (In Vitro Models)